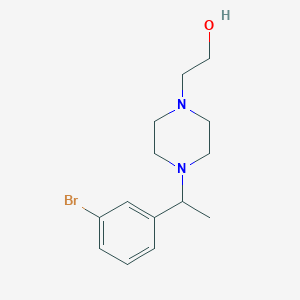

2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol

Vue d'ensemble

Description

“2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol” is a chemical compound with the CAS Number: 1355532-16-9 . It has a molecular weight of 313.24 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a novel compound was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol” are not available, the compound’s synthesis involves reactions with amines .Applications De Recherche Scientifique

Here’s a comprehensive analysis of the scientific research applications of “2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol”, focusing on six unique applications. Each field is given a separate and detailed section with a clear and descriptive heading.

Antitumor Activity

Piperazine derivatives have been studied for their potential in antitumor therapy. Compounds similar to the one you’re interested in have been tested for cell viability assays in cancer cells, such as MCF-7 breast cancer cells, to determine their effectiveness in inhibiting tumor growth .

Antidepressant Properties

These compounds have also been applied in therapeutic areas including antidepressant medications. Their structure allows them to interact with neural receptors, potentially influencing neurotransmitter release and uptake .

Antifungal Applications

The structural analogs of piperazine have shown promise in antifungal treatments. Their ability to interfere with fungal cell wall synthesis or function could be an area of application for the compound .

Antiviral Research

Piperazine derivatives are explored for their antiviral properties. They may inhibit virus replication or assembly within host cells, making them candidates for antiviral drug development .

α Receptor Blocking Activity

Phenylpiperazine structures have been associated with α receptor blocking activity, which is significant in the development of drugs that manage blood pressure and treat conditions like hypertension .

Synthesis of Novel Organic Compounds

The compound can serve as an intermediate in the synthesis of novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones, which have diverse therapeutic applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It’s known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The presence of the piperazine ring in the structure suggests that it might modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Compounds with a piperazine ring have been found to affect a variety of biochemical pathways, depending on the disease state they are designed to treat .

Pharmacokinetics

The presence of the piperazine ring in the structure suggests that it might positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds with a piperazine ring have been found to have a variety of effects, depending on the disease state they are designed to treat .

Action Environment

Like all chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

2-[4-[1-(3-bromophenyl)ethyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O/c1-12(13-3-2-4-14(15)11-13)17-7-5-16(6-8-17)9-10-18/h2-4,11-12,18H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMNNTDLINLMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

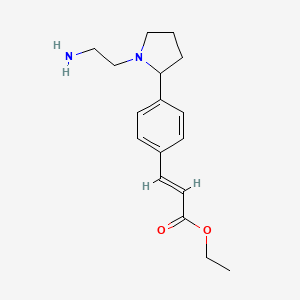

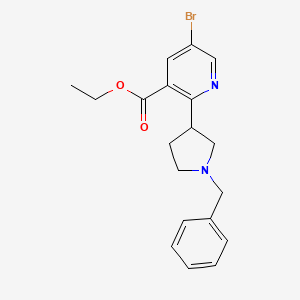

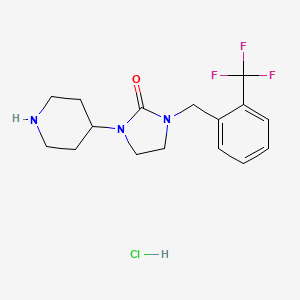

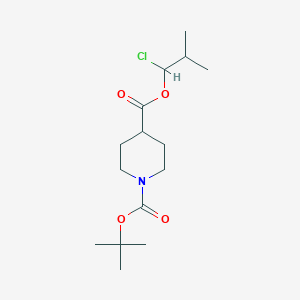

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)

![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)

![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)